

An In-depth Technical Guide to N-Succinimidylloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	N-
Compound Name:	Succinimidylloxycarbonylpentadecyl Methanethiosulfonate
Cat. No.:	B015968

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

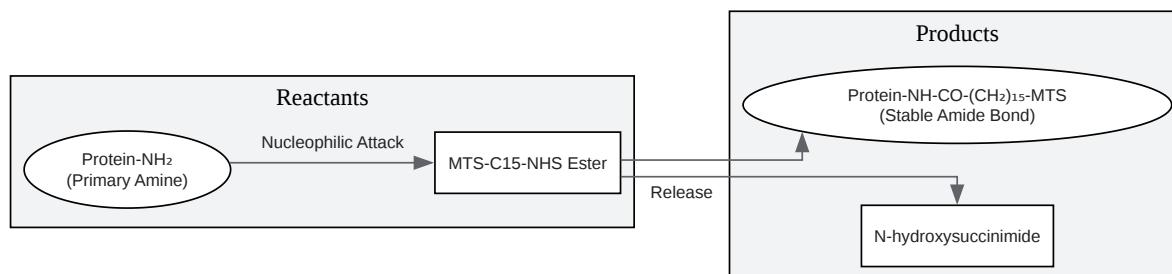
Introduction: Bridging Molecules with Precision and Purpose

In the intricate world of biological chemistry and drug development, the ability to link different molecules together with precision is paramount. Bifunctional crosslinkers are the molecular architects of these connections, enabling the creation of novel conjugates for a vast array of applications, from elucidating protein-protein interactions to developing targeted therapeutics. Among these valuable tools is **N-Succinimidylloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)**, a heterobifunctional crosslinker with distinct reactive capabilities at either end of a long fifteen-carbon spacer.

This guide provides a comprehensive technical overview of MTS-C15-NHS, delving into its chemical properties, reaction mechanisms, and potential applications. As a senior application scientist, the aim is to not only present protocols but to also provide the underlying scientific rationale to empower researchers to effectively harness the unique characteristics of this long-chain crosslinker in their experimental designs.

Core Compound Profile

Property	Value	Source
CAS Number	887407-52-5	[1]
Molecular Formula	C ₂₁ H ₃₇ NO ₆ S ₂	[1]
Molecular Weight	463.65 g/mol	[1]
Appearance	White to Pale Yellow Solid	[1]
Melting Point	88-90°C	[1]
Solubility	Slightly soluble in Chloroform and DMSO	[1]
Storage	-20°C under an inert atmosphere; Moisture sensitive	[1]


The Dual Reactivity of MTS-C15-NHS: A Tale of Two Ends

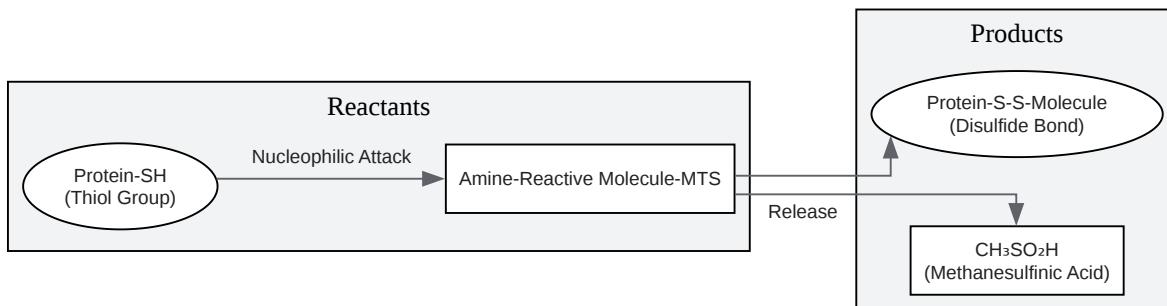
The utility of MTS-C15-NHS lies in its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a methanethiosulfonate (MTS) group, separated by a hydrophobic pentadecyl (C15) alkyl chain. This heterobifunctional nature allows for a controlled, two-step conjugation strategy, minimizing the formation of unwanted homodimers.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a well-established functional group for targeting primary amines, such as the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution, forming a stable and irreversible amide bond.

Mechanism of NHS Ester Reaction with a Primary Amine:

[Click to download full resolution via product page](#)


Caption: NHS ester reaction with a primary amine.

The efficiency of this reaction is highly pH-dependent. An optimal pH range of 7.2 to 8.5 ensures that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.^[2] Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate, are essential to prevent competition with the target molecule.^[2]

The Thiol-Reactive Methanethiosulfonate (MTS) Group

The methanethiosulfonate group is a highly specific reagent for targeting sulphydryl (thiol) groups, most notably found in the side chains of cysteine residues. The reaction results in the formation of a disulfide bond, a linkage that is stable under many physiological conditions but can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversibility is a key advantage for applications where the release of a conjugated molecule is desired.

Mechanism of MTS Reaction with a Thiol:

[Click to download full resolution via product page](#)

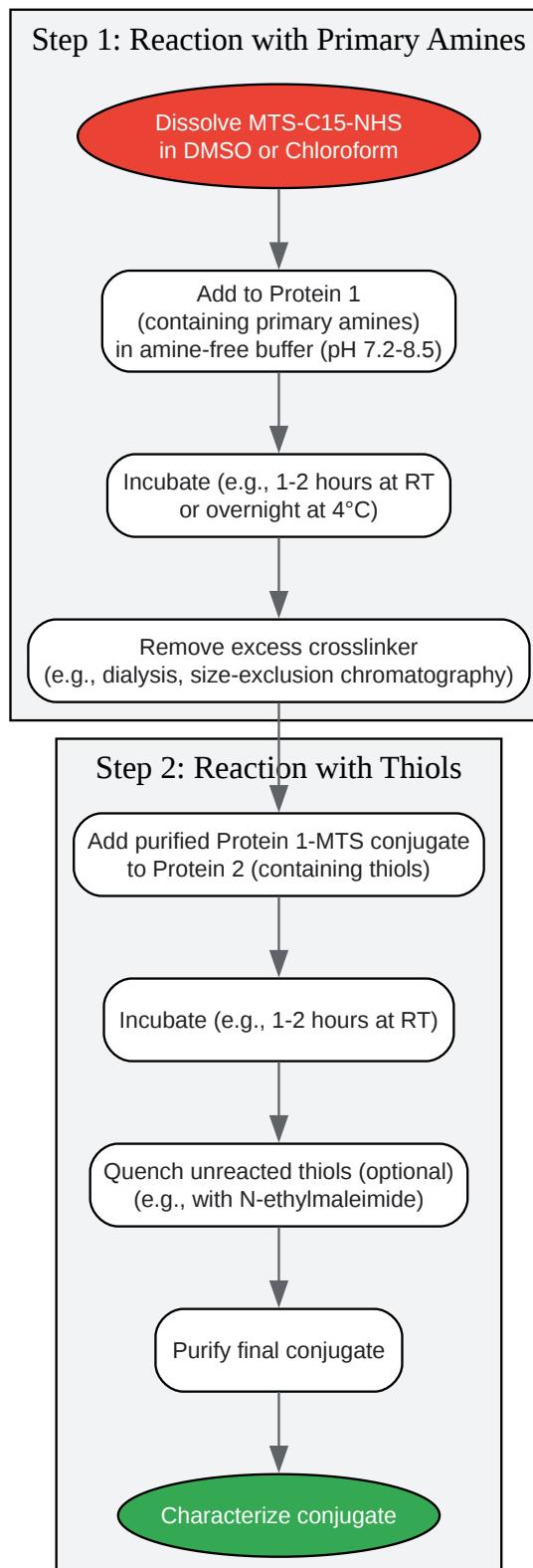
Caption: MTS reaction with a thiol group.

The Significance of the Pentadecyl (C15) Spacer

The most distinguishing feature of MTS-C15-NHS is its long, hydrophobic C15 alkyl chain. This spacer arm imparts several key properties that should be considered in experimental design:

- **Hydrophobicity:** The long alkyl chain makes the molecule inherently hydrophobic. This characteristic is particularly relevant for applications involving the study of membrane proteins or for creating conjugates that are intended to interact with or insert into lipid bilayers.^[3] Hydrophobic crosslinkers are often used to probe protein domains that are embedded within cell membranes.^[3]
- **Extended Reach:** The C15 spacer provides a significant distance between the two reactive ends. This extended reach can be advantageous for crosslinking distant sites within a single protein or between interacting proteins that are not in immediate proximity.
- **Potential for Micelle Formation:** In aqueous environments, the hydrophobic nature of the C15 chain may lead to aggregation or micelle formation. This necessitates careful consideration of solvent systems and concentrations during conjugation reactions. The slight solubility in DMSO or chloroform suggests that a co-solvent approach may be necessary for efficient reactions in aqueous buffers.^[1]

Potential Applications and Experimental Considerations


The unique properties of MTS-C15-NHS make it a valuable tool for a range of specialized applications:

- **Probing Membrane Protein Interactions:** The hydrophobic C15 chain can facilitate the partitioning of the crosslinker into the lipid bilayer, making it an ideal candidate for studying the interactions of transmembrane proteins or for linking soluble proteins to the membrane surface.[\[4\]](#)
- **Long-Range Distance Constraint Studies:** In structural biology, the defined length of the spacer arm can be used to generate distance constraints for modeling the three-dimensional structure of proteins and protein complexes.
- **Drug Delivery Systems:** The hydrophobic nature of the linker can be exploited in the design of drug delivery systems, such as lipid nanoparticles or micelles, where the linker can anchor a targeting ligand to the surface of the carrier while the other end is conjugated to a therapeutic agent.[\[3\]](#)

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for using MTS-C15-NHS. Optimization will likely be required for each specific application.

General Two-Step Crosslinking Workflow

[Click to download full resolution via product page](#)

Caption: General two-step crosslinking workflow for MTS-C15-NHS.

Detailed Protocol for Protein-Protein Conjugation

Materials:

- MTS-C15-NHS (CAS 887407-52-5)
- Protein 1 (containing accessible primary amines)
- Protein 2 (containing accessible free thiols)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Chloroform
- Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Reducing agent (optional, for cleaving disulfide bond, e.g., DTT)
- Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of Protein 1 with MTS-C15-NHS

- Prepare MTS-C15-NHS Stock Solution: Immediately before use, dissolve MTS-C15-NHS in anhydrous DMSO or chloroform to a concentration of 10-20 mM. Due to its moisture sensitivity, it is crucial to use anhydrous solvent and minimize exposure to air.
- Prepare Protein 1: Dissolve Protein 1 in the amine-free buffer at a concentration of 1-10 mg/mL.
- Reaction: Add a 10- to 50-fold molar excess of the MTS-C15-NHS stock solution to the Protein 1 solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
- Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

- Purification: Remove excess, unreacted MTS-C15-NHS and the NHS byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against the amine-free buffer.

Step 2: Conjugation to Protein 2

- Prepare Protein 2: Dissolve Protein 2 in the amine-free buffer. If necessary, reduce any existing disulfide bonds in Protein 2 with a mild reducing agent and subsequently remove the reducing agent.
- Reaction: Mix the purified, MTS-activated Protein 1 with Protein 2 at a desired molar ratio (e.g., 1:1 or with a slight excess of the activated protein).
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
- Quenching (Optional): To cap any unreacted thiol groups on Protein 2, a quenching reagent such as N-ethylmaleimide (NEM) can be added.
- Purification: Purify the final conjugate from unreacted proteins using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography).

Characterization:

The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the conjugated proteins), mass spectrometry, and functional assays to ensure that the biological activity of the proteins is retained.

Safety and Handling

- Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat when handling MTS-C15-NHS.
- Handling: As MTS-C15-NHS is moisture-sensitive, it should be handled in a dry environment and stored under an inert atmosphere.^[1] Allow the vial to warm to room temperature before opening to prevent condensation.

- Disposal: Dispose of the reagent and any contaminated materials in accordance with local regulations.

Conclusion

N-Succinimidylloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS) is a specialized heterobifunctional crosslinker that offers a unique combination of amine and thiol reactivity with a long, hydrophobic spacer. Its distinct properties make it a potentially powerful tool for investigating protein interactions in complex biological environments, particularly those involving lipid membranes. By understanding the underlying chemistry and carefully considering the experimental parameters, researchers can leverage the capabilities of MTS-C15-NHS to advance their studies in protein chemistry, structural biology, and drug delivery.

References

- LookChem. (n.d.). Cas 887407-52-5, **N-SUCCINIMIDYLOXYCARBONYLPENTADECYL METHANETHIOSULFONATE**.
- Longdom Publishing. (n.d.). Analyzing Protein-Protein Interaction by using Crosslinking Methods.
- PubMed. (1987). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. longdom.org [longdom.org]
- 4. Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Succinimidylloxycarbonylpentadecyl Methanethiosulfonate (MTS-C15-NHS)]. BenchChem,

[2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015968#n-succinimidylloxycarbonylpentadecyl-methanethiosulfonate-cas-number-887407-52-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com